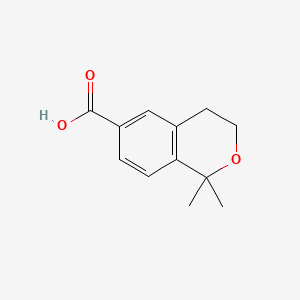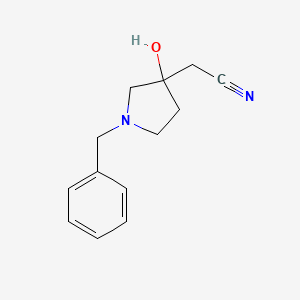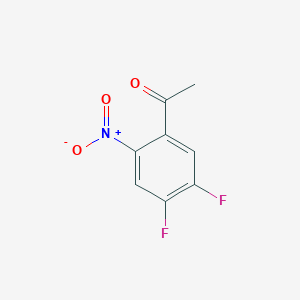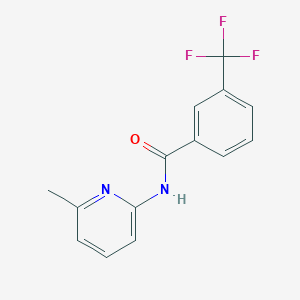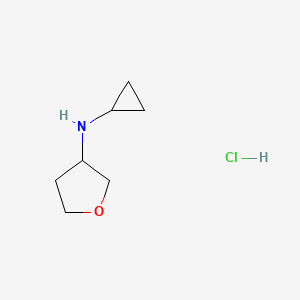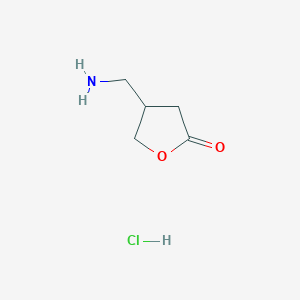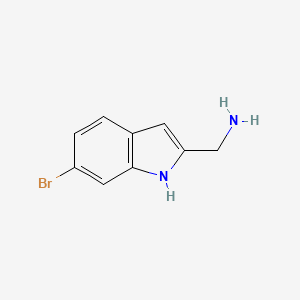
(6-Bromo-1H-indol-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-1H-indol-2-yl)methanamine is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of (6-Bromo-1H-indol-2-yl)methanamine typically involves several steps:
Starting Material: The synthesis begins with 6-bromoindole as the initial raw material.
Friedel-Craft Reaction: This step involves the acylation of 6-bromoindole using a suitable acylating agent in the presence of a Lewis acid catalyst.
Amidation: The acylated product undergoes amidation to introduce the methanamine group.
Reduction: The amide is then reduced to form the corresponding amine.
Protective Reaction: Finally, a protective group such as t-butyloxycarbonyl (Boc) is introduced to protect the amine group during further reactions.
Chemical Reactions Analysis
(6-Bromo-1H-indol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles like amines, thiols, or alkyl groups under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling using boron reagents to form biaryl compounds.
Scientific Research Applications
(6-Bromo-1H-indol-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological molecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of (6-Bromo-1H-indol-2-yl)methanamine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
(6-Bromo-1H-indol-2-yl)methanamine can be compared with other indole derivatives:
Properties
Molecular Formula |
C9H9BrN2 |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
(6-bromo-1H-indol-2-yl)methanamine |
InChI |
InChI=1S/C9H9BrN2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,12H,5,11H2 |
InChI Key |
BNNJLZWHVZOVRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


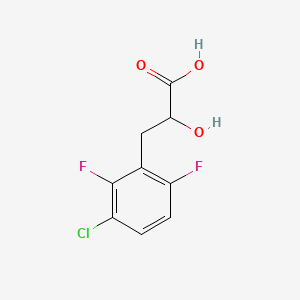
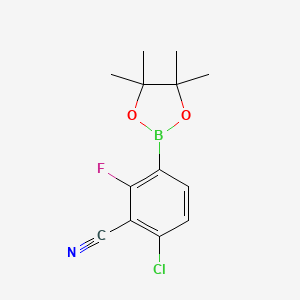
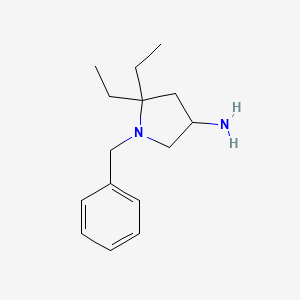
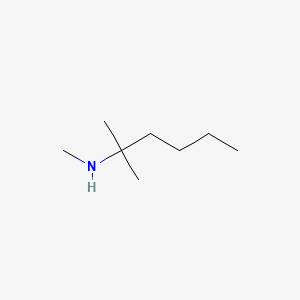
![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride](/img/structure/B13583032.png)
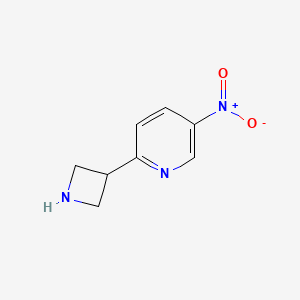

![Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate](/img/structure/B13583040.png)
